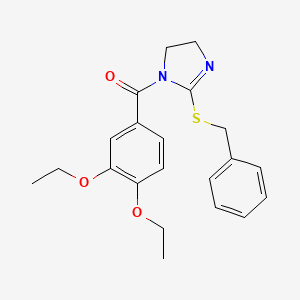
(2-苄基硫代-4,5-二氢咪唑-1-基)-(3,4-二乙氧基苯基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,4-diethoxyphenyl)methanone" is not directly discussed in the provided papers. However, the papers do provide insights into related chemical synthesis and structures that can be informative for a comprehensive analysis of similar compounds. The first paper discusses the synthesis of benzoaryl-5-yl(2-hydroxyphenyl)methanones through a photoinduced rearrangement process . Although this does not directly pertain to the target compound, the methods and chemical reactions involved could be relevant for its synthesis or for understanding its chemical behavior.
Synthesis Analysis
The synthesis of related compounds, such as benzoaryl-5-yl(2-hydroxyphenyl)methanones, involves a photoinduced rearrangement of (E)-3-arylvinyl-4H-chromen-4-ones . This process is carried out under an argon atmosphere with irradiation from a high-pressure mercury lamp, which suggests that similar conditions might be applicable for synthesizing the target compound. The absence of transition metals and oxidants in this method indicates a potentially cleaner and more efficient synthesis pathway that could be adapted for the target compound.
Molecular Structure Analysis
While the molecular structure of the target compound is not directly analyzed in the provided papers, the structure of benzoaryl-5-yl(2-hydroxyphenyl)methanones synthesized in the first paper was characterized using NMR, HRMS, and X-ray . These techniques are crucial for confirming the structure of synthesized compounds and could be employed to analyze the molecular structure of "(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,4-diethoxyphenyl)methanone" to ensure its correct synthesis and to understand its structural properties.
Chemical Reactions Analysis
The papers do not provide specific reactions for the target compound, but the photoinduced rearrangement described in the first paper could be indicative of the types of chemical reactions that the target compound might undergo. The rearrangement process and the conditions under which it occurs could offer insights into the reactivity and stability of the target compound under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound are not discussed in the provided papers. However, the characterization techniques mentioned in the first paper, such as NMR and HRMS, are essential tools for determining these properties . By applying these techniques, researchers can deduce properties like solubility, melting point, and reactivity, which are important for understanding the compound's behavior in various environments and for potential applications.
科学研究应用
区域选择性合成和理论研究:Moreno-Fuquen 等人(2019 年)描述了一种相关杂环酰胺的区域选择性合成,该酰胺用作进一步化学反应的中间体。这项研究包括使用密度泛函理论 (DFT) 计算的理论研究,有助于理解此类合成中涉及的反应机理和分子相互作用 (Moreno-Fuquen 等,2019)。
苯并咪唑衍生物的电化学、电学和光学性质:Anand 和 Muthusamy(2018 年)研究了苯并咪唑单体的合成和表征及其向低聚物的转化。这项研究探讨了这些化合物的な光学、电学、电化学和热学性质,重点介绍了它们在材料科学等各个领域的潜在应用 (Anand 和 Muthusamy,2018)。
功能化苯并[b]噻吩的合成:Pradhan 和 De(2005 年)专注于功能化苯并[b]噻吩的一锅合成,这些化合物用作进一步化学合成中的关键中间体。这项研究有助于有机合成领域,特别是在具有药物开发和材料科学潜在应用的新型化合物的开发方面 (Pradhan 和 De,2005)。
合成和抗菌筛选:Landage 等人(2019 年)报道合成了一系列新的噻唑基吡唑和苯并恶唑化合物。这些化合物已经过表征并测试了其抗菌活性,突出了此类化学合成在开发新的抗菌剂中的作用 (Landage 等,2019)。
NMDA 受体拮抗剂研究:Borza 等人(2007 年)鉴定并测试了一系列化合物,包括苯并咪唑-2-甲酰胺,以了解它们作为 NMDA 受体 NR2B 亚基选择性拮抗剂的活性。这项研究有助于理解受体结合和神经病学中的潜在治疗应用 (Borza 等,2007)。
吡啶衍生物的合成和抗菌活性:Patel 等人(2011 年)合成了新的吡啶衍生物并评估了它们的抗菌活性。这项研究在寻找新的抗菌剂方面具有重要意义,为对抗耐药病原体的持续努力做出了贡献 (Patel 等,2011)。
属性
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,4-diethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-3-25-18-11-10-17(14-19(18)26-4-2)20(24)23-13-12-22-21(23)27-15-16-8-6-5-7-9-16/h5-11,14H,3-4,12-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKUKGDQJIQJMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-phenyl-N-propan-2-yl-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3012263.png)
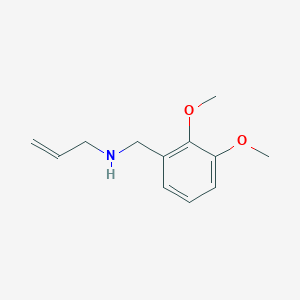
![N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide](/img/structure/B3012266.png)
![4-allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B3012267.png)
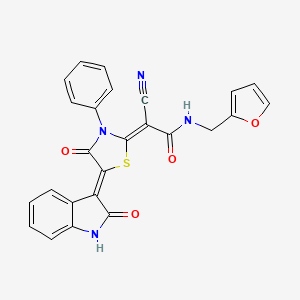
![N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide](/img/structure/B3012271.png)


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3012274.png)
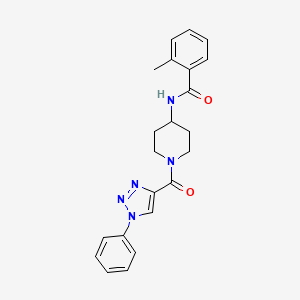
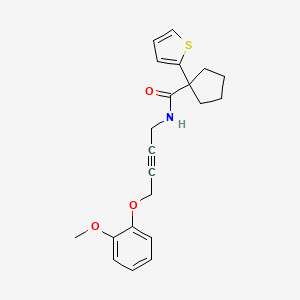
![N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3012282.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3012286.png)